N-cyclohexyl-N-methyl-3-nitrobenzamide
Overview
Description
N-cyclohexyl-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C14H18N2O3 It is characterized by a benzamide core substituted with a nitro group at the third position and a cyclohexyl and methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-3-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position.
N-alkylation: The nitrated benzamide is then subjected to N-alkylation using cyclohexylamine and methyl iodide under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring. Reagents such as sodium methoxide can facilitate these reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products:
Reduction: N-cyclohexyl-N-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and N-cyclohexyl-N-methylamine.
Scientific Research Applications
N-cyclohexyl-N-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving nitroaromatic compounds.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methyl-3-nitrobenzamide exerts its effects depends on the specific application. In biochemical assays, the nitro group can participate in redox reactions, influencing enzyme activity. The amide bond and aromatic ring can interact with various molecular targets, potentially inhibiting or modulating their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N-cyclohexyl-N-methyl-4-nitrobenzamide: Similar structure but with the nitro group at the fourth position.
N-cyclohexyl-N-methyl-2-nitrobenzamide: Similar structure but with the nitro group at the second position.
N-cyclohexyl-N-methyl-3-aminobenzamide: The nitro group is reduced to an amine.
Uniqueness: N-cyclohexyl-N-methyl-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(12-7-3-2-4-8-12)14(17)11-6-5-9-13(10-11)16(18)19/h5-6,9-10,12H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYLLYPJZJGLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308458 | |
Record name | N-cyclohexyl-N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32019-76-4 | |
Record name | NSC204216 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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